

Diethyl Pentadecanedioate: A Versatile Building Block for Synthesis

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Compound of Interest

Compound Name: *Diethyl pentadecanedioate*

Cat. No.: *B073153*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pentadecanedioate, a long-chain aliphatic diester, is a valuable and versatile synthetic building block with significant potential in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and advanced materials. Its linear C15 backbone, flanked by two reactive ethyl ester functionalities, provides a flexible scaffold for the construction of complex molecular architectures, including macrocycles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of **diethyl pentadecanedioate**, with a focus on its practical use in a laboratory setting.

Physicochemical Properties

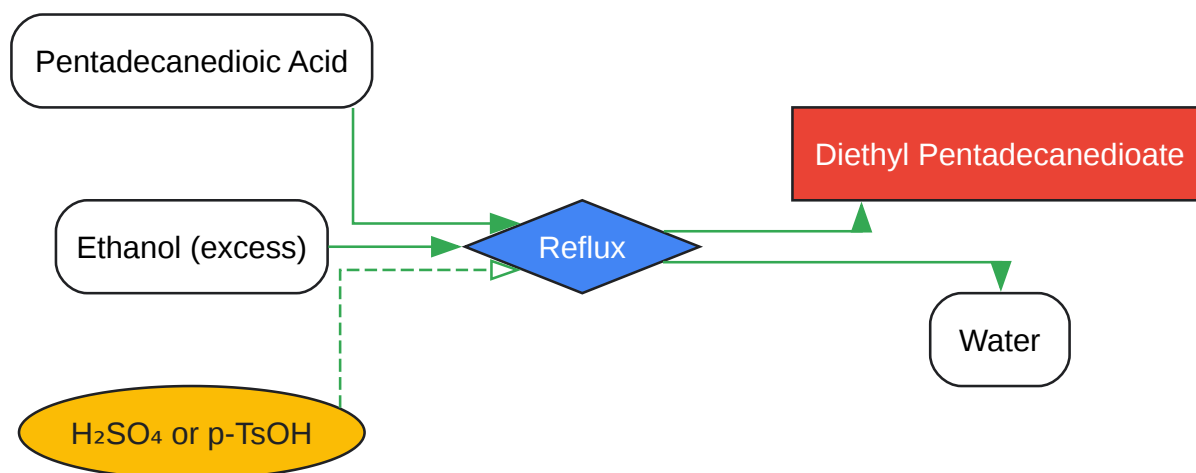
Diethyl pentadecanedioate is a white to off-white solid or a light yellow liquid, with its physical state being dependent on the ambient temperature.^[1] It is characterized by a low melting point and is soluble in common organic solvents such as ethanol, dichloromethane, and chloroform, while exhibiting poor solubility in water.^[1]

Table 1: Physicochemical Properties of **Diethyl Pentadecanedioate**

Property	Value	Reference
CAS Number	1119-79-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₃₆ O ₄	[1]
Molecular Weight	328.49 g/mol	[3]
Appearance	White to off-white solid or light yellow liquid	[1]
Solubility	Soluble in organic solvents (ethanol, dichloromethane, chloroform); Poorly soluble in water	[1]
Purity (Commercial)	Typically ≥98.5%	[1]
LogP	5.18	[3]
PSA (Polar Surface Area)	52.60 Å ²	[3]
HS Code	2917190090	[3]

Synthesis of Diethyl Pentadecanedioate

The most common and direct method for the synthesis of **diethyl pentadecanedioate** is the Fischer esterification of pentadecanedioic acid with ethanol in the presence of an acid catalyst. [\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.



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Figure 1: Synthesis of **Diethyl Pentadecanedioate** via Fischer Esterification.

Experimental Protocol: Fischer Esterification of Pentadecanedioic Acid

This protocol describes a general procedure for the synthesis of **diethyl pentadecanedioate**.

Materials:

- Pentadecanedioic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (or p-toluenesulfonic acid)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pentadecanedioic acid in a significant excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **diethyl pentadecanedioate**.
- Purify the crude product by vacuum distillation or recrystallization to obtain the pure diester.
[1]

Spectroscopic Data

The structural confirmation of **diethyl pentadecanedioate** is achieved through various spectroscopic techniques. While a dedicated, experimentally-derived full dataset for **diethyl pentadecanedioate** is not readily available in public databases, the expected spectral characteristics can be inferred from the analysis of similar long-chain diesters.

Table 2: Predicted Spectroscopic Data for **Diethyl Pentadecanedioate**

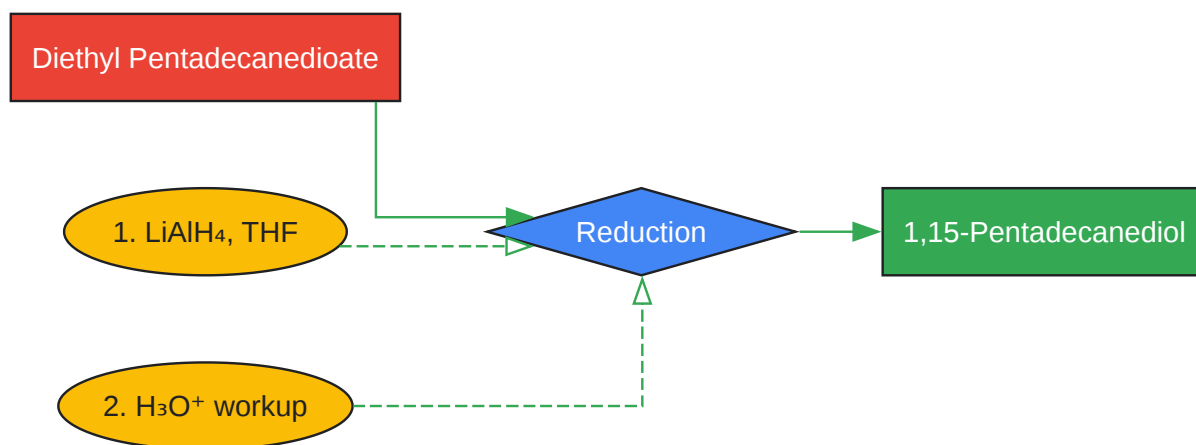
Technique	Expected Features
^1H NMR	- Triplet at ~ 1.25 ppm (CH_3 of ethyl group) - Quartet at ~ 4.12 ppm (CH_2 of ethyl group) - Triplet at ~ 2.28 ppm ($\alpha\text{-CH}_2$ to carbonyl) - Multiplets at ~ 1.62 ppm ($\beta\text{-CH}_2$) and $\sim 1.2\text{-}1.4$ ppm (other methylene protons)
^{13}C NMR	- Signal at ~ 174 ppm (C=O of ester) - Signal at ~ 60 ppm ($-\text{OCH}_2$) - Signal at ~ 34 ppm ($\alpha\text{-CH}_2$) - Signals between $\sim 25\text{-}29$ ppm (internal CH_2) - Signal at ~ 14 ppm ($-\text{CH}_3$)
IR (Infrared)	- Strong C=O stretch around 1735 cm^{-1} - C-O stretches around $1170\text{-}1250\text{ cm}^{-1}$ - C-H stretches for sp^3 carbons just below 3000 cm^{-1}
Mass Spec (EI)	- Molecular ion peak (M^+) at m/z 328 - Characteristic fragmentation patterns including loss of ethoxy group ($-\text{OEt}$, m/z 283), and McLafferty rearrangement products.

Chemical Reactivity and Synthetic Applications

The two ester functionalities of **diethyl pentadecanedioate** are the primary sites of its chemical reactivity, allowing for a range of transformations that make it a valuable synthetic intermediate.

Reduction to 1,15-Pentadecanediol

One of the most fundamental reactions of **diethyl pentadecanedioate** is its reduction to the corresponding diol, 1,15-pentadecanediol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH_4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



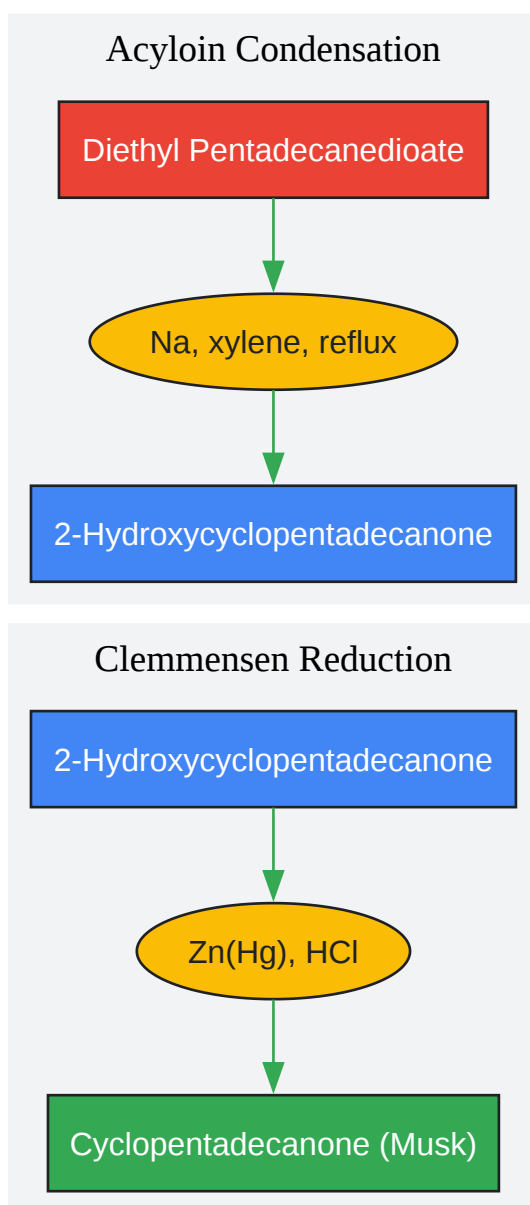
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Figure 2: Reduction of **Diethyl Pentadecanedioate** to 1,15-Pentadecanediol.

The resulting 1,15-pentadecanediol is a key intermediate in the synthesis of various complex molecules and serves as a building block for long-chain diols with applications in pharmaceuticals.[11]

Acyloin Condensation and Macrocycle Synthesis

Diethyl pentadecanedioate is an excellent precursor for the synthesis of macrocyclic compounds, which are of significant interest in the fragrance and pharmaceutical industries.[15][16][17] Intramolecular acyloin condensation of the diester, typically promoted by molten sodium in an inert solvent, leads to the formation of a 15-membered cyclic acyloin, 2-hydroxycyclopentadecanone. This can be further reduced to yield cyclopentadecanone, a valuable musk fragrance.[3]



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Figure 3: Synthesis of Cyclopentadecanone from **Diethyl Pentadecanedioate**.

This intramolecular cyclization highlights the utility of **diethyl pentadecanedioate** in constructing large ring systems, a challenging but important task in modern organic synthesis.

Applications in Drug Development and Beyond

While direct applications of **diethyl pentadecanedioate** in final drug products are not common, its role as a precursor to key intermediates is significant. The long aliphatic chain provided by

this building block can be incorporated into larger molecules to modulate their lipophilicity, an important factor in drug absorption and distribution.

The derivatives of **diethyl pentadecanedioate**, such as the corresponding diol and macrocyclic ketones, are valuable starting materials for the synthesis of a variety of complex natural products and their analogs with potential biological activity. Furthermore, the fragrance industry utilizes macrocyclic ketones derived from long-chain diesters for their characteristic musk odors.

Conclusion

Diethyl pentadecanedioate is a highly valuable and versatile C15 building block in organic synthesis. Its straightforward synthesis and the reactivity of its two ester groups allow for its conversion into a range of important intermediates, including long-chain diols and macrocyclic ketones. For researchers and professionals in drug development and other areas of chemical synthesis, **diethyl pentadecanedioate** offers a flexible and accessible platform for the construction of complex and high-value molecules.

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